ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Brand Name: Vulcanchem
CAS No.: 474005-56-6
VCID: VC7209776
InChI: InChI=1S/C26H21FN2O5/c1-2-33-26(32)17-10-14-19(15-11-17)28-24(30)21-22(16-8-12-18(27)13-9-16)29(34-23(21)25(28)31)20-6-4-3-5-7-20/h3-15,21-23H,2H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F
Molecular Formula: C26H21FN2O5
Molecular Weight: 460.461

ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

CAS No.: 474005-56-6

Cat. No.: VC7209776

Molecular Formula: C26H21FN2O5

Molecular Weight: 460.461

* For research use only. Not for human or veterinary use.

ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate - 474005-56-6

Specification

CAS No. 474005-56-6
Molecular Formula C26H21FN2O5
Molecular Weight 460.461
IUPAC Name ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Standard InChI InChI=1S/C26H21FN2O5/c1-2-33-26(32)17-10-14-19(15-11-17)28-24(30)21-22(16-8-12-18(27)13-9-16)29(34-23(21)25(28)31)20-6-4-3-5-7-20/h3-15,21-23H,2H2,1H3
Standard InChI Key OGAOLOLMINWSED-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F

Introduction

Ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d] oxazol-5-yl]benzoate is a complex organic compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article provides an authoritative analysis of its structure, synthesis, physicochemical properties, and potential applications.

Structural and Molecular Characteristics

2.1 Molecular Formula and Weight
The molecular formula of the compound is C26H20FNO5C_{26}H_{20}FNO_5, with a molecular weight of approximately 445.44 g/mol.

2.2 Chemical Structure
The compound features a fluorophenyl group, a benzoate ester, and a pyrrolo[3,4-d] oxazole core. These functional groups contribute to its stability and reactivity. The presence of fluorine enhances its lipophilicity and potential bioavailability.

2.3 IUPAC Name
The IUPAC name is ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d] oxazol-5-yl]benzoate.

Synthesis

The synthesis of this compound involves multi-step reactions:

  • Formation of the Pyrrolo[3,4-d]12Oxazole Core
    The oxazole ring is typically constructed through cyclization reactions involving amino acids or their derivatives.

  • Introduction of Fluorophenyl and Phenyl Groups
    Substituents like the fluorophenyl group are introduced via electrophilic aromatic substitution or coupling reactions.

  • Esterification to Form the Benzoate Group
    The benzoate ester is formed by reacting the intermediate carboxylic acid with ethanol in the presence of an acid catalyst.

Each step requires precise control of reaction conditions to ensure high yield and purity.

Potential Applications

This compound is hypothesized to have applications in medicinal chemistry due to its structural features:

  • Pharmacological Potential

    • The pyrrolo[3,4-d] oxazole core is known for its bioactivity in drug design.

    • Fluorophenyl groups often enhance binding affinity to biological targets.

  • Antimicrobial and Anticancer Research
    Similar compounds have shown promise as antimicrobial agents or inhibitors in cancer pathways .

  • Molecular Modeling Studies
    Computational studies can predict interactions with enzymes or receptors for therapeutic development .

Analytical Characterization

Characterization techniques include:

  • NMR Spectroscopy

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR confirm structural integrity.

  • Mass Spectrometry (MS)

    • Confirms molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy

    • Identifies functional groups such as esters (C=O stretch).

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